molecular formula C12H14N2O5 B8389784 Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester

Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester

Cat. No.: B8389784
M. Wt: 266.25 g/mol
InChI Key: BPMDYJZNMRSICW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is a synthetic compound derived from phenylalanine, an aromatic amino acid. This compound is characterized by the presence of an acetyl group, a nitro group, and a methyl ester group attached to the phenylalanine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester typically involves the esterification of N-acetyl-4-nitro-D-phenylalanine. One common method is the reaction of N-acetyl-4-nitro-D-phenylalanine with methanol in the presence of an acid catalyst such as trimethylchlorosilane . This reaction is carried out at room temperature and results in the formation of the methyl ester.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high optical purity and yield .

Chemical Reactions Analysis

Types of Reactions

Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The acetyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester and acetyl groups can undergo hydrolysis and substitution reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-4-nitro-L-phenylalanine methyl ester
  • N-Acetyl-4-hydroxy-D-phenylalanine methyl ester
  • N-Acetyl-4-methoxy-D-phenylalanine methyl ester

Uniqueness

Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the acetyl, nitro, and methyl ester groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C12H14N2O5/c1-8(15)13-11(12(16)19-2)7-9-3-5-10(6-4-9)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m1/s1

InChI Key

BPMDYJZNMRSICW-LLVKDONJSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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